2-(Piperidin-1-yl)-6-(trifluoromethyl)nicotinic acid
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Overview
Description
2-(Piperidin-1-yl)-6-(trifluoromethyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It features a piperidine ring attached to the nicotinic acid core, with a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-6-(trifluoromethyl)nicotinic acid typically involves the reaction of nicotinic acid derivatives with piperidine and trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group, followed by the reaction with piperidine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The piperidine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Piperidin-1-yl)-6-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-6-(trifluoromethyl)nicotinic acid involves its interaction with molecular targets and pathways within cells. The piperidine ring and trifluoromethyl group contribute to its binding affinity and specificity for certain receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid: This compound has a similar structure but with a thiazole ring instead of a nicotinic acid core.
3-(Piperidin-1-ylmethyl)phenylboronic acid: Another related compound with a piperidine ring and boronic acid functionality.
Uniqueness
2-(Piperidin-1-yl)-6-(trifluoromethyl)nicotinic acid is unique due to its specific combination of a nicotinic acid core with a piperidine ring and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
184956-71-6 |
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Molecular Formula |
C12H13F3N2O2 |
Molecular Weight |
274.24 g/mol |
IUPAC Name |
2-piperidin-1-yl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-5-4-8(11(18)19)10(16-9)17-6-2-1-3-7-17/h4-5H,1-3,6-7H2,(H,18,19) |
InChI Key |
JGATUOATNJIMCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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